Reduced EAAT2 Inhibitory Potency of the 3-Bromo Derivative Compared to Unsubstituted Fenamic Acid
In a head-to-head comparison using the same assay platform, the 3-bromo-substituted compound demonstrates significantly lower inhibitory potency against the human excitatory amino acid transporter 2 (EAAT2) than the parent fenamic acid scaffold. This substitution-dependent shift in potency directly informs target selectivity profiling [1][2].
| Evidence Dimension | Inhibition of [3H]-D-Asp uptake at human EAAT2 expressed in HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 4.9 µM (4.90E+3 nM) |
| Comparator Or Baseline | N-Phenylanthranilic acid (Fenamic acid): IC50 = 3.0 µM (3.00E+3 nM) |
| Quantified Difference | 1.6-fold reduction in potency (∆IC50 = +1.9 µM) |
| Conditions | HEK293 cells transiently expressing human EAAT2; [3H]-D-Aspartate uptake measured after 3–4 minutes via scintillation counting (BindingDB curated data). |
Why This Matters
Researchers investigating EAAT2-mediated glutamate transport can exploit the differential potency of this compound versus fenamic acid for designing SAR studies or achieving graded transporter inhibition.
- [1] BindingDB Entry BDBM50366602 (CHEMBL4159467): Inhibition of human EAAT2 by N-phenylanthranilic acid, IC50 = 3.00E+3 nM. View Source
- [2] BindingDB Entry BDBM50197048 (CHEMBL3975687): Inhibition of human EAAT2 by 2-((3-bromophenyl)amino)benzoic acid, IC50 = 4.90E+3 nM. View Source
